molecular formula C14H16N2O4 B15192586 Methyl 5-benzyl-3,6-dioxo-2-piperazineacetate, (2S-cis)- CAS No. 57022-25-0

Methyl 5-benzyl-3,6-dioxo-2-piperazineacetate, (2S-cis)-

Cat. No.: B15192586
CAS No.: 57022-25-0
M. Wt: 276.29 g/mol
InChI Key: SITVZVCSOXJWFV-QWRGUYRKSA-N
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Description

Methyl 5-benzyl-3,6-dioxo-2-piperazineacetate, (2S-cis)-, is a compound with the molecular formula C14H16N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-benzyl-3,6-dioxo-2-piperazineacetate, (2S-cis)-, typically involves the reaction of 2-piperazineacetic acid with benzyl chloride under controlled conditions. The reaction proceeds through a series of steps, including esterification and cyclization, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzyl-3,6-dioxo-2-piperazineacetate, (2S-cis)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl derivatives, while substitution reactions can produce a variety of functionalized piperazine derivatives .

Scientific Research Applications

Methyl 5-benzyl-3,6-dioxo-2-piperazineacetate, (2S-cis)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-benzyl-3,6-dioxo-2-piperazineacetate, (2S-cis)-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-benzyl-3,6-dioxo-2-piperazineacetate, (2S-cis)-, is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to serve as a versatile scaffold for various applications sets it apart from other similar compounds .

Properties

CAS No.

57022-25-0

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

methyl 2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetate

InChI

InChI=1S/C14H16N2O4/c1-20-12(17)8-11-14(19)15-10(13(18)16-11)7-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,15,19)(H,16,18)/t10-,11-/m0/s1

InChI Key

SITVZVCSOXJWFV-QWRGUYRKSA-N

Isomeric SMILES

COC(=O)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2

Canonical SMILES

COC(=O)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2

Origin of Product

United States

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